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Compound of Interest

Compound Name: RO4929097

Cat. No.: B610519 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of clinical studies evaluating RO4929097 in combination with

various anti-cancer agents. RO4929097 is an orally administered small molecule that inhibits

gamma-secretase, a key enzyme in the Notch signaling pathway, which is frequently

dysregulated in cancer.

This guide summarizes key quantitative data from several combination therapy studies in

structured tables for easy comparison. Detailed experimental protocols for pivotal trials are

provided, along with visualizations of the underlying signaling pathways and experimental

workflows to offer a deeper understanding of the therapeutic strategies.

Comparative Efficacy and Safety of RO4929097
Combination Therapies
The following tables summarize the quantitative data from key clinical trials of RO4929097 in

combination with other cancer therapies. These tables provide a comparative overview of the

recommended phase II dose (RP2D), maximum tolerated dose (MTD), and clinical outcomes.

Table 1: RO4929097 in Combination with Chemotherapy
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Detailed methodologies for the key clinical trials are outlined below, providing insights into the

study design and execution.

RO4929097 and Capecitabine in Advanced Solid Tumors
This Phase I dose-escalation study utilized a standard 3+3 design to determine the MTD and

RP2D of the combination.[1]

Patient Population: Patients with refractory solid tumors.[1]

Treatment Regimen: Capecitabine was administered at a fixed dose of 1000 mg/m² orally

twice daily for 14 days of a 21-day cycle. The dose of RO4929097 was escalated, starting at

20 mg orally once daily for three consecutive days, followed by four days off, repeated

weekly.[1]

Toxicity Assessment: Dose-limiting toxicities were evaluated during the first cycle.

Response Evaluation: Tumor response was assessed using Response Evaluation Criteria in

Solid Tumors (RECIST).

RO4929097 with Neoadjuvant Paclitaxel and Carboplatin
in Triple-Negative Breast Cancer
This was a Phase I dose-escalation study to determine the MTD of RO4929097 in combination

with neoadjuvant chemotherapy.[3][4]

Patient Population: Patients with operable triple-negative breast cancer.[3]

Treatment Regimen: Patients received carboplatin (AUC 6) intravenously on day 1, weekly

paclitaxel (80 mg/m²) intravenously, and escalating doses of RO4929097 (starting at 10 mg)

orally on days 1-3, 8-10, and 15-17 of a 21-day cycle for six cycles.[3][4] Following

neoadjuvant therapy, patients underwent definitive breast surgery.[10]

Primary Objective: To determine the MTD of RO4929097 in this combination.[3][4]

Secondary Objectives: To assess safety, pharmacokinetics, and pathological complete

response (pCR).[3][4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b610519?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4297251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4297251/
https://www.benchchem.com/product/b610519?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4297251/
https://www.benchchem.com/product/b610519?utm_src=pdf-body
https://www.benchchem.com/product/b610519?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31953695/
https://www.researchgate.net/publication/338663359_A_phase_I_study_of_an_oral_selective_gamma_secretase_GS_inhibitor_RO4929097_in_combination_with_neoadjuvant_paclitaxel_and_carboplatin_in_triple_negative_breast_cancer
https://pubmed.ncbi.nlm.nih.gov/31953695/
https://www.benchchem.com/product/b610519?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31953695/
https://www.researchgate.net/publication/338663359_A_phase_I_study_of_an_oral_selective_gamma_secretase_GS_inhibitor_RO4929097_in_combination_with_neoadjuvant_paclitaxel_and_carboplatin_in_triple_negative_breast_cancer
https://www.clinicaltrials.gov/study/NCT01238133
https://www.benchchem.com/product/b610519?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31953695/
https://www.researchgate.net/publication/338663359_A_phase_I_study_of_an_oral_selective_gamma_secretase_GS_inhibitor_RO4929097_in_combination_with_neoadjuvant_paclitaxel_and_carboplatin_in_triple_negative_breast_cancer
https://pubmed.ncbi.nlm.nih.gov/31953695/
https://www.researchgate.net/publication/338663359_A_phase_I_study_of_an_oral_selective_gamma_secretase_GS_inhibitor_RO4929097_in_combination_with_neoadjuvant_paclitaxel_and_carboplatin_in_triple_negative_breast_cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RO4929097 and Vismodegib in Advanced Sarcoma
This was a Phase Ib/II randomized study evaluating the combination of a Notch inhibitor and a

Hedgehog inhibitor.[6][7]

Study Design: The Phase Ib portion was a 3+3 dose-escalation to determine the RP2D. The

Phase II portion was a randomized trial comparing RO4929097 alone to the combination

with vismodegib.[6]

Treatment Regimen (Phase Ib): Patients received vismodegib 150 mg daily for a 21-day

lead-in period, followed by concurrent daily RO4929097 (starting at 10 mg) and vismodegib

in 21-day cycles.[6]

Primary Objective (Phase II): To assess progression-free survival.[6]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of

action of RO4929097, the interplay with combination partners, and the workflows of the clinical

studies.
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Notch Signaling Pathway Inhibition by RO4929097

Notch Signaling Pathway Inhibition by RO4929097
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Phase I 3+3 Dose Escalation Workflow for RO4929097 Combination Therapy
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Logical Relationship of RO4929097 Combination Strategies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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